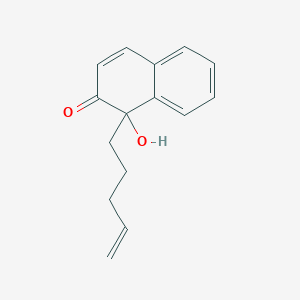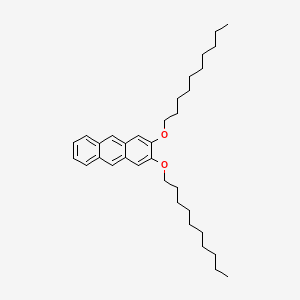
Anthracene, 2,3-bis(decyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 2,3-bis(decyloxy)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two decyloxy groups attached to the 2 and 3 positions of the anthracene core. The addition of these long alkyl chains enhances the solubility and alters the photophysical properties of the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 2,3-bis(decyloxy)- typically involves the alkylation of anthracene derivatives. One common method is the Williamson ether synthesis, where anthracene-2,3-diol reacts with decyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for anthracene, 2,3-bis(decyloxy)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Anthracene, 2,3-bis(decyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the anthracene core .
Aplicaciones Científicas De Investigación
Anthracene, 2,3-bis(decyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies due to its luminescent properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism by which anthracene, 2,3-bis(decyloxy)- exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific molecular targets, although detailed studies are still required to fully elucidate these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene, 2,3-bis(hexadecyloxy)-: Similar structure but with longer alkyl chains, affecting solubility and photophysical properties.
Anthracene, 2,3-bis(octyloxy)-: Shorter alkyl chains compared to decyloxy, leading to different solubility and electronic characteristics.
Anthracene, 2,3-bis(phenylethynyl)-: Substituted with phenylethynyl groups, significantly altering its electronic properties and applications.
Uniqueness
Anthracene, 2,3-bis(decyloxy)- is unique due to the specific length of its alkyl chains, which provides a balance between solubility and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a luminescent probe in scientific research .
Propiedades
Número CAS |
134589-26-7 |
|---|---|
Fórmula molecular |
C34H50O2 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
2,3-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-19-23-35-33-27-31-25-29-21-17-18-22-30(29)26-32(31)28-34(33)36-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-28H,3-16,19-20,23-24H2,1-2H3 |
Clave InChI |
IGLNPUKXMDPAAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


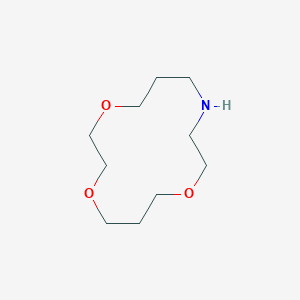
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
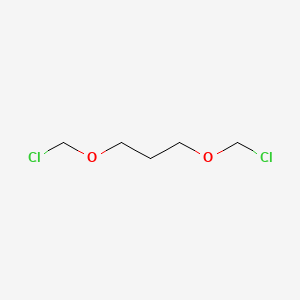
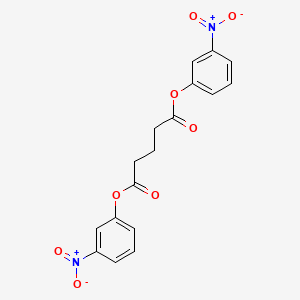
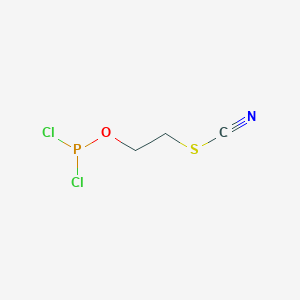
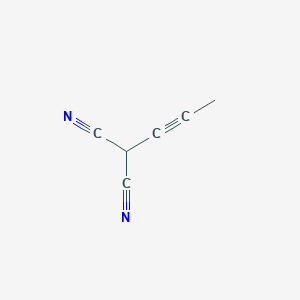
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)
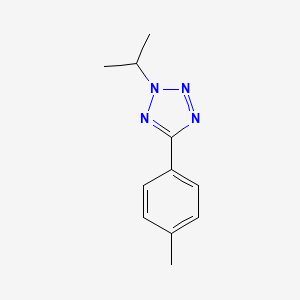
![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
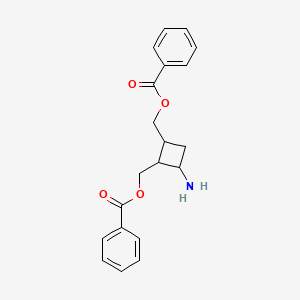

![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
